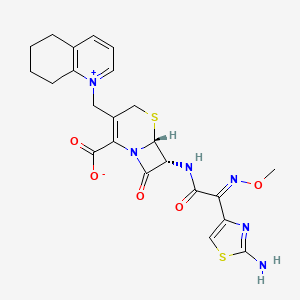
Cefquinome
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Cefquinome is a fourth-generation cephalosporin antibiotic with significant pharmacological and antibacterial properties. It is primarily used in veterinary medicine to treat bacterial infections in animals, such as coliform mastitis and respiratory tract infections . This compound is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics .
準備方法
Synthetic Routes and Reaction Conditions
Cefquinome is synthesized through a series of chemical reactions involving the formation of a beta-lactam ring, which is crucial for its antibacterial activity. The synthesis typically involves the following steps:
Formation of the beta-lactam nucleus: This step involves the cyclization of a dipeptide precursor to form the beta-lactam ring.
Introduction of the side chains: Various functional groups, such as the aminothiazolyl moiety and the quaternary quinolinium group, are introduced to enhance the compound’s antibacterial properties.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These reactors are used to control the reaction conditions, such as temperature, pressure, and pH, to achieve the desired product.
化学反応の分析
Types of Reactions
Cefquinome undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the beta-lactam ring.
Oxidation: The compound can undergo oxidation reactions, which may affect its stability and efficacy.
Common Reagents and Conditions
Acidic and basic hydrolysis: Hydrochloric acid or sodium hydroxide are commonly used to study the hydrolysis of this compound.
Oxidizing agents: Hydrogen peroxide and other oxidizing agents are used to investigate the oxidation of this compound.
Major Products Formed
The major products formed from these reactions include degraded forms of this compound, which are generally inactive and may be more allergenic than the parent compound .
科学的研究の応用
Cefquinome has a wide range of scientific research applications, including:
Veterinary Medicine: It is used to treat bacterial infections in animals, such as mastitis in cattle and respiratory infections in pigs.
Pharmacokinetic and Pharmacodynamic Studies: Research studies focus on understanding the absorption, distribution, metabolism, and excretion of this compound in various animal models.
Antibacterial Activity: Studies investigate the efficacy of this compound against different bacterial strains, including those resistant to other antibiotics.
Drug Delivery Systems: Research explores the use of this compound-loaded microspheres for targeted drug delivery to specific tissues, such as the lungs.
作用機序
Cefquinome exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This inhibition prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death . This compound’s zwitterionic structure facilitates rapid penetration across biological membranes, enhancing its efficacy .
類似化合物との比較
Cefquinome is compared with other fourth-generation cephalosporins, such as cefepime and cefpirome. While all these compounds share a similar mechanism of action, this compound is unique in its veterinary applications and its ability to target a broad spectrum of bacteria, including those resistant to other antibiotics . Other similar compounds include:
Cefepime: Used primarily in human medicine for treating severe bacterial infections.
Cefpirome: Another fourth-generation cephalosporin with broad-spectrum activity, used in human medicine.
This compound’s unique properties, such as its zwitterionic structure and high affinity for penicillin-binding proteins, make it a valuable antibiotic in veterinary medicine .
特性
分子式 |
C23H24N6O5S2 |
|---|---|
分子量 |
528.6 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C23H24N6O5S2/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33)/b27-16+/t17-,21-/m1/s1 |
InChIキー |
YWKJNRNSJKEFMK-KJXIDEHUSA-N |
異性体SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] |
正規SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] |
ピクトグラム |
Irritant; Health Hazard |
同義語 |
cefquinome Hoe 111 Hoe-111 HR 111V HR-111V |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3R,5R)-5-[(9E,11E,13E)-hexadeca-9,11,13-trienyl]-3,5-dimethyl-dioxolan-3-yl]acetic Acid](/img/structure/B1242870.png)
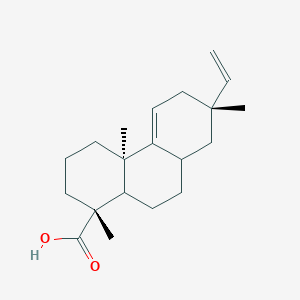

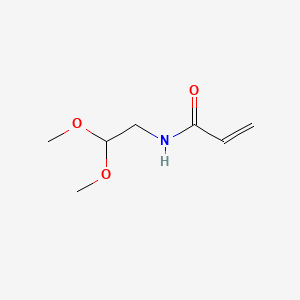
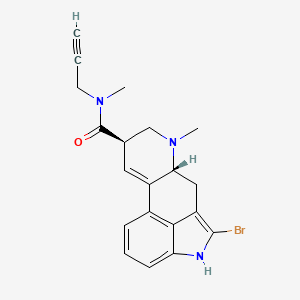
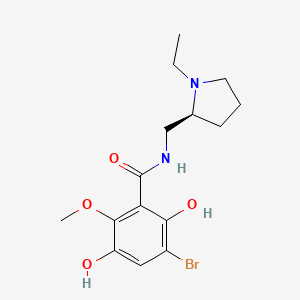
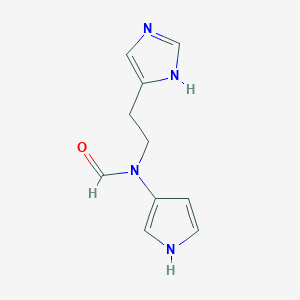

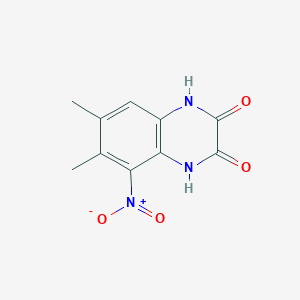

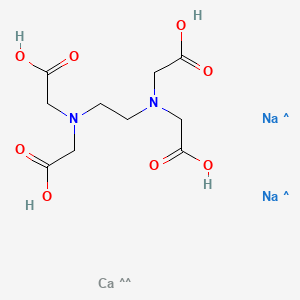
![dimethyl 14,25-diethyl-24,33-dihydroxy-31,32-dimethoxy-12,22-dioxa-1,9,18,29-tetrazadodecacyclo[23.13.1.16,9.02,23.03,21.05,19.06,17.011,13.028,36.030,35.036,39.014,40]tetraconta-3,5(19),16,20,27,30,32,34-octaene-16,27-dicarboxylate](/img/structure/B1242890.png)
![(2Z)-2-[2-[(1R,2S,8aS)-5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl]ethylidene]butanedial](/img/structure/B1242891.png)
![2-[(3S)-3-[[(2S)-2-[[2-[8-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-4-oxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decan-3-yl]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B1242892.png)
